4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a dipropylsulfamoyl group and a phenyl-thiazolyl moiety attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki-Miyaura cross-coupling reaction between a phenylboronic acid and the thiazole intermediate.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent.
Introduction of the Dipropylsulfamoyl Group: The final step involves the sulfonation of the benzamide derivative with dipropylsulfamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is used as a probe to study protein-ligand interactions and enzyme kinetics.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors and influencing downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- 4-(ethylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- 4-(butylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Uniqueness
4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of the dipropylsulfamoyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-3-14-25(15-4-2)30(27,28)19-12-10-18(11-13-19)21(26)24-22-23-20(16-29-22)17-8-6-5-7-9-17/h5-13,16H,3-4,14-15H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMYJDIRZXMKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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